molecular formula C18H14ClNO3S B3037001 5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone CAS No. 400089-32-9

5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone

Cat. No. B3037001
CAS RN: 400089-32-9
M. Wt: 359.8 g/mol
InChI Key: MDDFOBIXWATYNN-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone (5-CPMS-2P) is a small molecule compound that has been studied for its potential applications in scientific research and laboratory experiments. 5-CPMS-2P has a unique structure that enables it to interact with a variety of biological targets and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

1. Crystal Structure Analysis

Studies have focused on the crystal structure analysis of related compounds. For example, the docking studies and crystal structure of two tetrazole derivatives closely related to the chemical were investigated. These studies are essential for understanding the molecular geometry and potential interactions with biological targets (Al-Hourani et al., 2015).

2. Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds. For instance, it's involved in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines, indicating its utility in creating diverse heterocyclic structures (Benetti et al., 2002).

3. Antimicrobial Activity

Some derivatives of this compound have shown promising antimicrobial activities. A study on azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, which include the 5-(4-chlorophenyl) component, demonstrated significant antibacterial and antifungal properties (Shah et al., 2014).

4. Molecular Docking Studies

Molecular docking studies have been conducted to understand the orientation and interaction of related molecules inside the active sites of target enzymes. This suggests potential applications in drug design and enzyme inhibition studies (Al-Hourani et al., 2015).

5. Synthesis of Novel Compounds

The compound has been used in the synthesis of novel compounds with potential biological activities. For example, synthesis of novel substituted 1,5-benzothiazepines containing 1,4-benzodioxane sulfonyl moiety demonstrates its versatility in organic synthesis (Chhakra et al., 2019).

6. Development of Antiviral Agents

There's research indicating the synthesis of derivatives with antiviral activities. For instance, studies on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives showcased potential in anti-tobacco mosaic virus activity (Chen et al., 2010).

properties

IUPAC Name

5-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-12-2-8-16(9-3-12)24(22,23)17-10-14(11-20-18(17)21)13-4-6-15(19)7-5-13/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDFOBIXWATYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=CNC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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